REACTION_CXSMILES
|
[NH2:1][CH:2]([CH2:6][CH2:7][O:8][C:9]1[C:18]2[C:13](=CC=CC=2)[CH:12]=[CH:11][CH:10]=1)[C:3](O)=[O:4].NC(CCOC1C=CC=CC=1)C(O)=O>>[NH2:1][CH:2]([CH2:6][CH2:7][O:8][C:9]1[CH:18]=[CH:13][CH:12]=[CH:11][CH:10]=1)[CH2:3][OH:4]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC(C(=O)O)CCOC1=CC=CC2=CC=CC=C12
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC(C(=O)O)CCOC1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
NC(CO)CCOC1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |